molecular formula C20H14O3 B14349697 5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one CAS No. 91097-14-2

5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one

Katalognummer: B14349697
CAS-Nummer: 91097-14-2
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: YTOCHTOAWOMKHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one is a chemical compound known for its unique structure and potential applications in various fields This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of phenol derivatives and benzofuran precursors, which undergo a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes, receptors, or DNA, leading to modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxybenzofuran: Shares the benzofuran core but lacks the phenyl group.

    3-Phenylbenzofuran: Similar structure but without the hydroxyphenyl group.

Uniqueness

5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one is unique due to the presence of both hydroxyphenyl and phenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to similar compounds.

Eigenschaften

CAS-Nummer

91097-14-2

Molekularformel

C20H14O3

Molekulargewicht

302.3 g/mol

IUPAC-Name

5-(4-hydroxyphenyl)-3-phenyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C20H14O3/c21-16-9-6-13(7-10-16)15-8-11-18-17(12-15)19(20(22)23-18)14-4-2-1-3-5-14/h1-12,19,21H

InChI-Schlüssel

YTOCHTOAWOMKHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)C4=CC=C(C=C4)O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.